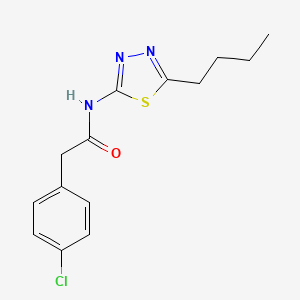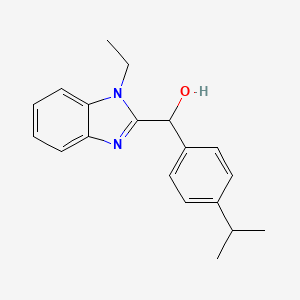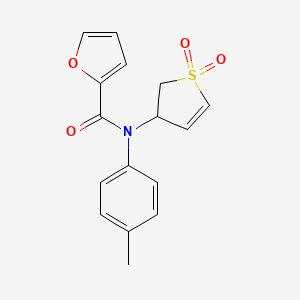
N~2~-(2-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to a class of drugs known as glycine site NMDA receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Mecanismo De Acción
CGP 49823 works by binding to the glycine site of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this site, CGP 49823 can modulate the activity of the NMDA receptor, leading to changes in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CGP 49823 are complex and depend on a variety of factors, including the dose, route of administration, and duration of treatment. Some of the effects that have been observed in animal studies include changes in neurotransmitter release, alterations in synaptic plasticity, and modulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CGP 49823 for lab experiments is its specificity for the glycine site of the NMDA receptor, which allows for precise modulation of this target. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.
Direcciones Futuras
There are several potential future directions for research on CGP 49823, including the development of more potent and selective compounds, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in a variety of neurological and psychiatric disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and to identify potential side effects and safety concerns.
Métodos De Síntesis
The synthesis of CGP 49823 involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-chloroaniline and phenylsulfonyl chloride to form the desired compound.
Aplicaciones Científicas De Investigación
CGP 49823 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. This compound has been shown to have efficacy in animal models of depression, anxiety, and schizophrenia, and has also been studied for its potential use in the treatment of chronic pain.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-10-12-16(13-11-15)23-20(25)14-24(19-9-5-4-8-18(19)22)28(26,27)17-6-2-1-3-7-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRHHBLUUVAKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-chlorophenyl)-N-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5181297.png)
![methyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5181304.png)


![4-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B5181340.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5181343.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5181362.png)
![4-[2-(2-bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5181370.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3,5-dioxo-1-piperazinyl)acetamide](/img/structure/B5181387.png)
![2-[(3,3-diphenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5181389.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181397.png)

![5-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5181402.png)
![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5181405.png)